molecular formula C10H6N4 B13941758 2-(1H-Benzo[d]imidazol-2-yl)malononitrile

2-(1H-Benzo[d]imidazol-2-yl)malononitrile

Cat. No.: B13941758
M. Wt: 182.18 g/mol
InChI Key: LCAZZJLERGPQGB-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-2-yl)malononitrile is a heterocyclic compound that features a benzimidazole ring fused with a malononitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzo[d]imidazol-2-yl)malononitrile typically involves the reaction of 2-aminobenzimidazole with malononitrile. One common method includes the use of a solvent such as ethanol, with the reaction being catalyzed by a base like sodium ethoxide. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzo[d]imidazol-2-yl)malononitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the malononitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-(1H-Benzo[d]imidazol-2-yl)malononitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Benzo[d]imidazol-2-yl)malononitrile is unique due to its combination of the benzimidazole ring and malononitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials.

Properties

Molecular Formula

C10H6N4

Molecular Weight

182.18 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)propanedinitrile

InChI

InChI=1S/C10H6N4/c11-5-7(6-12)10-13-8-3-1-2-4-9(8)14-10/h1-4,7H,(H,13,14)

InChI Key

LCAZZJLERGPQGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C#N)C#N

Origin of Product

United States

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